6-Bromo-4-methylpyridin-2-amine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

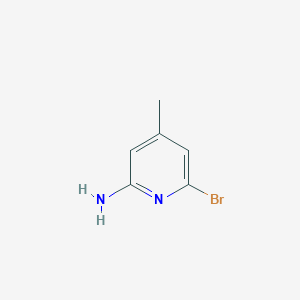

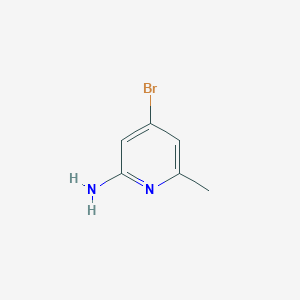

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYCTYJDRLQBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623256 | |

| Record name | 6-Bromo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73895-98-4 | |

| Record name | 6-Bromo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 6-Bromo-4-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 6-Bromo-4-methylpyridin-2-amine. The information is presented to support research and development activities, offering key data points and standardized experimental methodologies.

Core Physical and Chemical Properties

This compound is a substituted pyridine derivative. Its structure, featuring a bromine atom and an amine group on the pyridine ring, makes it a valuable building block in medicinal chemistry and organic synthesis. Understanding its physical properties is crucial for handling, reaction setup, purification, and formulation.

Data Summary

The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source/Type |

| IUPAC Name | This compound | |

| Synonyms | 2-Amino-6-bromo-4-methylpyridine, 2-Amino-6-bromo-4-picoline | |

| CAS Number | 73895-98-4 | [1] |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| Melting Point | 115 °C | Experimental |

| Boiling Point | 293.7 ± 35.0 °C at 760 mmHg | Predicted |

| Density | 1.593 g/cm³ | Predicted |

| Flash Point | 131.41 °C | Predicted |

| Refractive Index | 1.617 | Predicted |

| Solubility | Data for the specific isomer is limited. A related isomer, 2-Amino-5-bromo-4-methylpyridine, is soluble in methanol. Based on its structure (polar amine and pyridine nitrogen, but also a larger brominated aromatic ring), it is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO, with limited solubility in non-polar solvents like hexane. Its solubility in water is expected to be low but may increase in acidic solutions due to the basicity of the amine and pyridine groups. | Inferred |

Experimental Protocols

The following sections detail standardized laboratory protocols for the determination of key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or a Thiele tube with a high-boiling point oil like mineral oil or silicone oil). The tube should be positioned adjacent to the bulb of a calibrated thermometer.

-

Heating: The apparatus is heated gradually. An initial rapid heating can be used to find an approximate melting point.

-

Measurement: For an accurate measurement, a second sample is heated slowly, with the temperature increasing at a rate of about 1-2°C per minute as it approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Solubility Determination

Qualitative solubility tests are performed to understand a compound's polarity and to select appropriate solvents for reactions, purification (e.g., recrystallization), and analysis.

Methodology:

-

Sample Preparation: A small, measured amount of the compound (e.g., ~25 mg) is placed into a series of small test tubes.

-

Solvent Addition: A measured volume of a solvent (e.g., 0.75 mL) is added to each test tube in portions. A range of solvents should be tested, typically including water, 5% HCl (aq), 5% NaOH (aq), and various organic solvents like methanol, ethanol, acetone, and hexane.

-

Observation: After each addition of solvent, the test tube is vigorously shaken or vortexed. The sample is observed to determine if it has dissolved completely.

-

Classification: The compound is classified as "soluble," "partially soluble," or "insoluble" in each solvent. Solubility is often defined as dissolving at a concentration of at least 20-30 mg/mL.

Logical Workflow and Diagrams

Physical Property Characterization Workflow

The following diagram illustrates a logical workflow for the physical characterization of a newly synthesized or acquired solid chemical sample like this compound.

Caption: Workflow for Physical Characterization.

This workflow outlines the sequential steps for characterizing a solid organic compound, starting from sample acquisition and purity assessment to the determination and compilation of its key physical properties.

References

An In-depth Technical Guide to 6-Bromo-4-methylpyridin-2-amine: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methylpyridin-2-amine is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery and medicinal chemistry. Its structural arrangement, featuring a pyridine core with amino, bromo, and methyl functional groups, offers multiple reactive sites for chemical modification. This versatility makes it a valuable scaffold for the development of novel therapeutic agents, especially kinase inhibitors. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted at the 2-position with an amino group, at the 4-position with a methyl group, and at the 6-position with a bromine atom. This specific arrangement of substituents dictates its chemical reactivity and physical properties.

Chemical Structure:

Chemical Structure of this compound

Physicochemical and Spectroscopic Data:

A summary of the key physicochemical and computed spectroscopic properties of this compound is presented in the table below.[1] It is important to note that while some experimental data is available, much of the detailed spectroscopic information is based on computational predictions and data from isomeric compounds.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 73895-98-4 | [1] |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (Isomer dependent) | [2] |

| Melting Point | 148-151 °C (for 2-amino-5-bromo-4-methylpyridine isomer) | [3] |

| Solubility | Soluble in methanol (for 2-amino-5-bromo-4-methylpyridine isomer) | |

| Calculated LogP | 1.9 | [1] |

| Topological Polar Surface Area | 38.9 Ų | [1] |

Spectroscopic Data Summary:

| Spectrum | Key Features |

| ¹H NMR | Expected signals for two aromatic protons, one amino group, and one methyl group. The chemical shifts will be influenced by the positions of the bromo, amino, and methyl substituents on the pyridine ring. For the related isomer 2-amino-5-bromo-4-methylpyridine in CDCl₃, peaks are observed at δ 8.078 (s, 1H, H-6), 6.406 (s, 1H, H-3), 4.481 (s, 2H, -NH₂), and 2.277 (s, 3H, -CH₃).[4] |

| ¹³C NMR | Expected to show six distinct signals for the five carbons of the pyridine ring and the methyl carbon. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and C-Br stretching. |

| Mass Spectrometry | The molecular ion peak (M+) is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). For the protonated molecule [M+H]⁺ of the 5-bromo isomer, a peak at m/z 188 has been reported.[4] |

Synthesis of this compound

The synthesis of this compound can be approached through the electrophilic bromination of 2-amino-4-methylpyridine. The directing effects of the amino and methyl groups on the pyridine ring are crucial in determining the position of bromination. While the amino group strongly activates the ortho and para positions, the outcome can be influenced by the reaction conditions. A general protocol, adapted from the synthesis of the 5-bromo isomer, is outlined below.[4][5]

Experimental Protocol: Bromination of 2-amino-4-methylpyridine

Objective: To synthesize this compound via electrophilic bromination of 2-amino-4-methylpyridine.

Materials:

-

2-amino-4-methylpyridine

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Acetic Acid, or Sulfuric Acid)

-

Ice bath

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methylpyridine in the chosen solvent. Cool the solution in an ice bath.

-

Addition of Brominating Agent: Slowly add the brominating agent (e.g., a solution of NBS in the same solvent or dropwise addition of liquid bromine) to the cooled solution while stirring. The control of temperature is critical to manage the reaction's exothermicity and selectivity.

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., 0-20 °C) for a specified duration (typically several hours).[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction mixture, for instance, by pouring it into water.[4] This may cause the product to precipitate.

-

Isolation and Purification: Collect the crude product by filtration. Wash the solid with water and then potentially with a suitable organic solvent like acetonitrile to remove impurities.[4] Further purification can be achieved by recrystallization or column chromatography.

Logical Workflow for Synthesis:

References

An In-depth Technical Guide to 6-Bromo-4-methylpyridin-2-amine (CAS: 73895-98-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methylpyridin-2-amine is a substituted pyridine derivative that serves as a key building block in synthetic organic chemistry. Its unique arrangement of a nucleophilic amino group, a reactive bromine atom, and a methyl group on the pyridine scaffold makes it a versatile intermediate for the synthesis of a wide range of complex molecules. This is particularly true in the field of medicinal chemistry, where it is utilized in the development of targeted therapeutics, most notably kinase inhibitors.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and its application in drug discovery, with a focus on its role in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 73895-98-4 | [3] |

| Molecular Formula | C₆H₇BrN₂ | [3] |

| Molecular Weight | 187.04 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Amino-6-bromo-4-methylpyridine, 6-bromo-4-methyl-2-pyridinamine | [3] |

| Melting Point | No experimental data available. The isomer 2-Amino-5-bromo-4-methylpyridine has a melting point of 148-151 °C.[4][5][6] | N/A |

| Boiling Point | No data available. | [7] |

| Solubility | No quantitative data available. Expected to be soluble in common organic solvents like methanol, DMSO, and DMF. The related compound 2-Amino-5-bromo-4-methylpyridine is soluble in methanol.[4] | N/A |

| pKa (Predicted) | 5.27 ± 0.24 | [4] |

| XLogP3 (Computed) | 1.9 | [3] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and commonly employed synthetic route is the bromination of the corresponding aminopyridine precursor. The following is a representative protocol adapted from the synthesis of a structural isomer.

Synthesis via Bromination of 2-Amino-4-methylpyridine

This method involves the electrophilic aromatic substitution of 2-amino-4-methylpyridine using a brominating agent such as N-Bromosuccinimide (NBS). The amino group directs the substitution to the positions ortho and para to it.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Materials and Reagents:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methylpyridine (1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Spectroscopic Data

No specific experimental spectra for this compound are publicly available. The following data is predicted based on the analysis of its structural isomers and related compounds.

| Spectroscopy | Predicted Data |

| ¹H NMR | The spectrum is expected to show three distinct signals in the aromatic region corresponding to the two pyridine protons and a singlet for the methyl group protons. The amino group protons will likely appear as a broad singlet. The chemical shifts will be influenced by the electron-donating amino and methyl groups and the electron-withdrawing bromo group. |

| ¹³C NMR | The spectrum should display six signals corresponding to the five carbons of the pyridine ring and the methyl carbon. The carbon attached to the bromine atom is expected to be significantly downfield. |

| FTIR | Characteristic peaks are expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2900-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-Br stretching (in the fingerprint region). |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Common fragmentation patterns for amines include α-cleavage.[8] |

Reactivity and Use in Cross-Coupling Reactions

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The bromine atom at the 6-position can be readily displaced in a Suzuki-Miyaura coupling reaction with a variety of boronic acids or esters to introduce aryl or heteroaryl substituents.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol (General):

-

Materials and Reagents:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute with an organic solvent, wash with water and brine, dry over an anhydrous salt, and concentrate.

-

Purify the product by column chromatography.

-

Buchwald-Hartwig Amination

The C-Br bond can also undergo Buchwald-Hartwig amination to introduce a new amino substituent, further functionalizing the pyridine ring.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H7BrN2 | CID 22176507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-bromo-4-methylpyridine CAS#: 98198-48-2 [chemicalbook.com]

- 5. 2-氨基-5-溴-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 73895-98-4|this compound|BLD Pharm [bldpharm.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 6-Bromo-4-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-4-methylpyridin-2-amine, a key building block in synthetic and medicinal chemistry. This document outlines its chemical properties, synthesis protocols, and significant applications in the development of novel therapeutic agents and other advanced materials.

Chemical Identity and Properties

The compound with the common name 2-Amino-6-bromo-4-methylpyridine is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1][2] It is a substituted pyridine derivative with a bromine atom at the 6-position, a methyl group at the 4-position, and an amino group at the 2-position. This substitution pattern imparts unique reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| CAS Number | 73895-98-4 | [1] |

| Appearance | Light yellow crystalline powder | [3] |

| Melting Point | 148-151 °C | [3] |

| Boiling Point | 254.2±35.0 °C (Predicted) | [3] |

| Solubility | Soluble in methanol | [3] |

Synthesis and Functionalization

The strategic placement of the amino and bromo groups on the pyridine ring allows for a diverse range of chemical transformations. The amino group can act as a nucleophile or be a directing group, while the bromo substituent is an excellent handle for various cross-coupling reactions.

Experimental Protocol: General Synthesis of 2-Amino-5-bromo-4-methylpyridine

While a specific protocol for this compound is not detailed in the provided results, a representative synthesis for the isomeric 2-amino-5-bromo-4-methylpyridine from 2-amino-4-methylpyridine can be adapted. This procedure highlights a common bromination strategy for such scaffolds.

-

Materials: 2-amino-4-methylpyridine (1.0 eq.), p-toluenesulfonic acid (p-TSA, 0.8 eq.), brominated 1-butylpyridine (3.0 eq.), 1,2-dimethoxyethane (solvent), hydrogen peroxide (H₂O₂, 2.4 eq.).[3]

-

Procedure:

-

To a 50 mL Schlenk tube, add 2-amino-4-methylpyridine, p-toluenesulfonic acid, and brominated 1-butylpyridine.[3]

-

Under an air atmosphere, add 1,2-dimethoxyethane as the solvent.[3]

-

Slowly add hydrogen peroxide to the reaction mixture.[3]

-

Stir the reaction mixture at 80 °C for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, purify the mixture using silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to obtain the target product.[3]

-

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

The bromine atom on the pyridine ring is particularly amenable to palladium-catalyzed Suzuki cross-coupling reactions, enabling the introduction of various aryl and heteroaryl groups. This is a fundamental strategy for creating libraries of compounds for drug discovery.

-

Materials: 5-bromo-2-methylpyridin-3-amine (1.0 eq.), arylboronic acid (1.1-1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (5 mol%), potassium phosphate (2.3 eq.), 1,4-dioxane, and water.[4]

-

Procedure:

-

In a Schlenk flask, mix the bromo-aminopyridine derivative with tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane.[4]

-

Stir the mixture at room temperature for 30 minutes.[4]

-

Add the arylboronic acid, potassium phosphate, and water to the reaction mixture.[4]

-

Heat the mixture to 85–95 °C and stir for over 15 hours.[4]

-

After cooling, filter the mixture and dilute it with ethyl acetate for subsequent workup and purification.[4]

-

Caption: Synthetic and functionalization workflow for this compound.

Applications in Drug Discovery and Development

This compound and its isomers are versatile building blocks in the synthesis of biologically active molecules for various therapeutic areas.

-

Anticancer and Kinase Inhibitors: The pyridine scaffold is a cornerstone in medicinal chemistry.[5] Derivatives of aminobromopyridines are used to synthesize fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which are known to exhibit potent anticancer and kinase inhibitory activities.[5] The introduction of aryl and heteroaryl moieties at the bromo-substituted position can lead to significant cytotoxic activity against various cancer cell lines.[6]

-

Anti-inflammatory Agents: This class of compounds serves as an important intermediate in the development of anti-inflammatory drugs.[7][8] For instance, substituted 2-amino-4-methylpyridine analogues have been synthesized and identified as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[9]

-

Agrochemicals: Beyond pharmaceuticals, these compounds are utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides.[7][8]

Hazard and Safety Information

It is important to handle this compound with appropriate safety precautions. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a dust mask, should be worn when handling this chemical.

References

- 1. This compound | C6H7BrN2 | CID 22176507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 73895-98-4 [matrix-fine-chemicals.com]

- 3. 2-Amino-5-bromo-4-methylpyridine CAS#: 98198-48-2 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-4-methylpyridin-2-amine: A Core Scaffold for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 6-Bromo-4-methylpyridin-2-amine, a key heterocyclic building block in medicinal chemistry. We delve into its core physicochemical properties, provide detailed experimental protocols for its synthesis and subsequent application in cross-coupling reactions, and visualize its role in the context of modern drug discovery workflows and targeted signaling pathways.

Core Physicochemical and Computed Properties

This compound is a substituted pyridine derivative. The presence of a reactive bromine atom and a nucleophilic amino group makes it a versatile intermediate for creating diverse molecular libraries. Its key properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 187.04 g/mol | [1][2] |

| Molecular Formula | C₆H₇BrN₂ | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 73895-98-4 | [1][2] |

| Monoisotopic Mass | 185.97926 Da | [1] |

| Polar Surface Area | 38.9 Ų | [1] |

| XLogP3 (Computed) | 1.9 | [1] |

| Appearance | Off-white to pale yellow solid (typical for isomers) | [3] |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of brominated aminopyridines and their subsequent use in common synthetic transformations, which are central to drug discovery programs.

This protocol describes a plausible synthesis of the title compound by adapting established methods for the bromination of aminopyridine scaffolds using N-Bromosuccinimide (NBS). The regioselectivity of bromination on the pyridine ring is directed by the activating amino group.

Objective: To synthesize this compound via electrophilic bromination of 2-Amino-4-methylpyridine.

Materials and Reagents:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Amino-4-methylpyridine (1.0 eq.) in DMF or acetonitrile. Cool the solution to 0 °C using an ice bath.

-

Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.0-1.1 eq.) in a minimal amount of the same solvent. Add this solution dropwise to the cooled pyridine solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material using TLC (e.g., with a mobile phase of 30% ethyl acetate in hexanes).

-

Workup: Once the reaction is complete, quench the mixture by adding saturated sodium bicarbonate solution. Extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

The bromine atom on the pyridine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or heteroaryl groups. This is a foundational step in building molecular complexity for kinase inhibitors and other targeted therapeutics.[4][5]

Objective: To couple this compound with a representative arylboronic acid.

Materials and Reagents:

-

This compound (1.0 eq.)

-

Arylboronic Acid (e.g., Phenylboronic acid, 1.2 eq.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

Equipment:

-

Schlenk flask or microwave reaction vial

-

Magnetic stir plate with heating

-

Condenser (if using conventional heating)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Degassing: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

-

Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) via syringe.

-

Heating: Heat the reaction mixture to 90-100 °C (or use microwave irradiation, e.g., 120 °C for 20 minutes) and stir vigorously for 4-18 hours, or until TLC/LC-MS analysis indicates completion.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes, from chemical synthesis to biological action.

The following diagram illustrates a typical workflow from the starting material to a functionalized bi-aryl compound, a common core structure in many pharmaceutical agents.

Caption: General experimental workflow for synthesis and subsequent Suzuki coupling.

Derivatives of brominated aminopyridines are instrumental in developing inhibitors for protein kinases, which are often dysregulated in cancer. Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[6] Inhibitors derived from scaffolds like this compound can block the ATP-binding site of PLK4, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the PLK4 signaling pathway by a targeted inhibitor.

References

- 1. This compound | C6H7BrN2 | CID 22176507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-5-bromo-4-methylpyridine CAS#: 98198-48-2 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 6-Bromo-4-methylpyridin-2-amine, a valuable pyridine derivative for various research and development applications. The synthesis circumvents the challenge of direct bromination of 2-amino-4-methylpyridine, which unfavorably yields the 5-bromo isomer. The presented pathway proceeds through the key intermediate, 2,6-dibromo-4-methylpyridine, followed by a selective nucleophilic aromatic substitution to introduce the amino group at the C2 position.

Core Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the construction of the pyridine ring, followed by halogenation and selective amination.

Step 1: Synthesis of 2,6-Dihydroxy-4-methylpyridine

The initial step involves the synthesis of 2,6-dihydroxy-4-methylpyridine. One common method starts from 2,6-dihydroxy-3-cyano-4-methylpyridine. In this process, the cyano group is removed through hydrolysis and decarboxylation.

Experimental Protocol: 2,6-dihydroxy-3-cyano-4-methylpyridine is treated with hydrobromic acid in the presence of hydrochloric acid. The reaction mixture is heated to 110°C for 2.5 hours. After cooling, the solution is filtered. The filtrate is then neutralized with a 20% sodium hydroxide solution, leading to the precipitation of 2,6-dihydroxy-4-methylpyridine, which is collected by filtration[1].

Step 2: Synthesis of 2,6-Dibromo-4-methylpyridine

The subsequent step involves the conversion of the dihydroxy intermediate to the dibromo derivative. This is a crucial step to install the bromine atoms that will later serve as leaving groups.

Experimental Protocol: 2,6-dihydroxy-4-methylpyridine is reacted with a brominating agent such as phosphorus tribromide (PBr₃) or a mixture of phosphorus oxybromide (POBr₃) and phosphorus pentabromide (PBr₅). The reaction is typically carried out at an elevated temperature, for instance, by heating the mixture to around 145°C for several hours. Careful control of the reaction conditions is necessary to avoid the formation of polybrominated byproducts[1]. Over-bromination can be a potential side reaction, leading to impurities such as 2,6-dibromo-3-methylpyridine if rearrangements occur, or further bromination on the methyl group under certain conditions[2].

| Parameter | Value | Reference |

| Starting Material | 2,6-dihydroxy-4-methylpyridine | [1] |

| Reagent | Phosphorus tribromide (PBr₃) | [1] |

| Product | 2,6-dibromo-4-methylpyridine | [1] |

Step 3: Selective Mono-amination of 2,6-Dibromo-4-methylpyridine

The final and most critical step is the selective introduction of an amino group at the C2 position of 2,6-dibromo-4-methylpyridine. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The positions ortho and para to the nitrogen in the pyridine ring are activated for nucleophilic attack, making the C2 and C6 positions reactive. Selective mono-amination can be achieved by carefully controlling the reaction conditions.

Experimental Protocol: A common method for selective mono-amination involves reacting 2,6-dibromo-4-methylpyridine with a source of ammonia, such as aqueous or gaseous ammonia, often in the presence of a copper catalyst. For instance, reacting 3-bromo-4-methylpyridine with concentrated ammonia water and copper sulfate in an autoclave at 180°C for 8 hours has been shown to yield 3-amino-4-methylpyridine with a 90% yield[3]. A similar copper-catalyzed amination can be applied to 2,6-dibromo-4-methylpyridine. The reaction temperature and pressure are critical parameters to control the selectivity and yield. The use of a catalyst like copper(I) iodide with a diamine ligand in a solvent like DMSO at around 90°C can also achieve selective C-N bond formation.

| Parameter | Value | Reference |

| Starting Material | 2,6-dibromo-4-methylpyridine | |

| Reagent | Ammonia (aqueous or gaseous) | [3] |

| Catalyst (optional) | Copper sulfate or Copper(I) iodide | [3] |

| Solvent (optional) | Water, Methanol, or DMSO | [3] |

| Temperature | Elevated (e.g., 90-180°C) | [3] |

| Product | This compound | |

| Reported Yield (for a similar reaction) | 90-95% | [3] |

Synthesis Pathway Diagram

Caption: Synthesis pathway for this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

In-depth Technical Guide on the Spectral Data of 6-Bromo-4-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 6-Bromo-4-methylpyridin-2-amine (CAS No: 73895-98-4). Due to the limited availability of directly published complete experimental spectra for this specific isomer, this document outlines the expected spectral characteristics based on established principles of spectroscopy and data from closely related analogs. It further details the standard experimental protocols for acquiring such data, serving as a robust reference for researchers in analytical chemistry, drug discovery, and materials science.

Compound Overview

This compound is a substituted pyridine derivative with the molecular formula C₆H₇BrN₂ and a molecular weight of approximately 187.04 g/mol .[1] Its structure, featuring a bromine atom, a methyl group, and an amino group on the pyridine ring, makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Accurate spectral analysis is crucial for its unambiguous identification and quality control.

Predicted and Reported Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 7.0 | Singlet | 1H | H-3 (Pyridyl) |

| ~ 6.3 - 6.8 | Singlet | 1H | H-5 (Pyridyl) |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ (Amino) |

| ~ 2.2 - 2.4 | Singlet | 3H | -CH₃ (Methyl) |

Note: Predicted values are based on general principles and data from similar structures. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the methyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 162 | C-2 (C-NH₂) |

| ~ 148 - 152 | C-4 (C-CH₃) |

| ~ 140 - 145 | C-6 (C-Br) |

| ~ 110 - 115 | C-5 |

| ~ 105 - 110 | C-3 |

| ~ 20 - 25 | -CH₃ |

Note: Predicted values are based on general principles and data from similar structures. Actual values may vary based on solvent and experimental conditions.

FT-IR Spectroscopy

The infrared spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Spectral Data and Functional Group Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch (Aromatic) | Pyridine Ring |

| 2950 - 2850 | C-H Stretch (Aliphatic) | Methyl Group (-CH₃) |

| 1640 - 1600 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring |

| 1450 - 1350 | C-H Bend (Aliphatic) | Methyl Group (-CH₃) |

| 1300 - 1200 | C-N Stretch | Aryl Amine |

| Below 1000 | C-Br Stretch | Bromo-substituent |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Description |

| 187/189 | [M]⁺ | Molecular ion peak with bromine isotopic pattern |

| 172/174 | [M-CH₃]⁺ | Loss of a methyl radical |

| 107 | [M-Br]⁺ | Loss of a bromine radical |

| 80 | [M-Br-HCN]⁺ | Subsequent loss of hydrogen cyanide |

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended.

-

Sample Preparation :

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared spectrometer equipped with a suitable detector (e.g., DTGS).

-

Sample Preparation (KBr Pellet Method) :

-

Place a small amount of the solid this compound sample (approx. 1-2 mg) in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder.

-

Thoroughly grind and mix the sample and KBr to create a homogeneous powder.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

-

The spectral range is typically 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.

-

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (GC-MS)

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

-

GC Conditions :

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector : Split/splitless injector, typically operated at a temperature of 250-280°C.

-

Oven Program : A temperature gradient is typically used, for example, starting at 50-100°C, holding for 1-2 minutes, and then ramping up to 280-300°C at a rate of 10-20°C/min.

-

Carrier Gas : Helium at a constant flow rate.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from a low m/z (e.g., 40) to a value well above the molecular weight of the compound (e.g., 300).

-

Source Temperature : Typically maintained around 230°C.

-

-

Data Analysis : The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound of interest. The mass spectrum associated with this peak is then extracted and interpreted to determine the molecular ion and fragmentation pattern.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

This comprehensive guide provides researchers with the necessary information to understand, acquire, and interpret the spectral data of this compound, facilitating its use in further scientific endeavors.

References

Reactivity Profile of 6-Bromo-4-methylpyridin-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 6-Bromo-4-methylpyridin-2-amine, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The strategic placement of the bromo, amino, and methyl groups on the pyridine ring imparts a unique reactivity pattern, making it a valuable precursor for the synthesis of a diverse array of complex molecules. This document details its participation in key synthetic transformations, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic and electrophilic substitution reactions. Experimental protocols, quantitative data where available, and mechanistic diagrams are provided to facilitate the practical application of this compound in research and development settings.

Introduction

This compound is a substituted pyridine derivative featuring a bromine atom at the 6-position, an amino group at the 2-position, and a methyl group at the 4-position.[2] This substitution pattern makes it an attractive starting material for the synthesis of various biologically active compounds, including kinase inhibitors and agents targeting neurological disorders.[1][3] The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The amino group can be a site for further functionalization or can influence the electronic properties of the pyridine ring, impacting its reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol [2] |

| CAS Number | 73895-98-4[2] |

| Appearance | Not specified (likely a solid) |

| Solubility | Data not widely available, likely soluble in polar organic solvents. |

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of this compound is readily susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. While specific quantitative data for this compound is not extensively reported, data from structurally similar 2-bromopyridines provides a strong basis for predicting its reactivity.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 85-90 (est.) |

| 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12-18 | 75-85 (est.) |

Yields are based on reactions with analogous 2-bromopyridines and should be considered estimates for this compound. Optimization is recommended for specific substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture with vigorous stirring to 90-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds.[4] This reaction is particularly valuable for synthesizing arylamines, which are common motifs in pharmaceuticals.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | High (est.) |

| Morpholine | Pd(OAc)₂ (2) | dppf (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | High (est.) |

| Benzylamine | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ (2.0) | t-BuOH | 90 | 12 | Moderate to Good (est.) |

Yields are based on reactions with analogous 2-bromopyridines and should be considered estimates. Optimization is recommended.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a dry, sealable reaction tube under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

-

Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture with stirring to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.[5]

Experimental Workflow for Buchwald-Hartwig Amination

Caption: A generalized experimental workflow for a Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.

Table 4: Representative Conditions for Sonogashira Coupling of Bromopyridines

| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ (2-5) | CuI (2-5) | Et₃N | DMF | 80-100 | 3-6 | 85-95 (est.) |

| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (3) | i-Pr₂NEt | THF | 60-80 | 4-8 | 80-90 (est.) |

| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | Acetonitrile | 80 | 5-10 | 75-85 (est.) |

Yields are based on reactions with analogous bromopyridines and should be considered estimates.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

-

Solvent and Reagent Addition: Add an anhydrous solvent such as DMF and a base (e.g., triethylamine). Then, add the terminal alkyne (1.2 equiv).

-

Reaction: Heat the mixture to 80-100 °C for 3-6 hours, monitoring by TLC.

-

Work-up: After cooling, dilute with an organic solvent and wash with aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.[6]

Catalytic Cycle for Sonogashira Coupling

Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNA)

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (2-, 4-, and 6-positions). The bromine at the 6-position of this compound is activated towards nucleophilic aromatic substitution. The presence of the electron-donating amino group at the 2-position and the methyl group at the 4-position will influence the reactivity. Strong nucleophiles can displace the bromide, although this often requires forcing conditions.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The amino group at the 2-position is a strong activating group and directs electrophiles to the ortho and para positions (3- and 5-positions). The methyl group at the 4-position is a weak activating group. Therefore, electrophilic substitution on this compound is expected to be challenging and may require harsh conditions. The substitution pattern would likely be directed to the 3- and 5-positions, with the regioselectivity influenced by the interplay of the electronic effects of the substituents.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is dominated by the C-Br bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These transformations provide efficient routes to a wide range of substituted aminopyridines, which are important scaffolds in drug discovery and materials science. While the pyridine ring's inherent electronic properties influence its susceptibility to nucleophilic and electrophilic substitution, the palladium-catalyzed reactions offer a more predictable and versatile approach to its functionalization. This guide provides a solid foundation for researchers to explore the synthetic potential of this important heterocyclic compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H7BrN2 | CID 22176507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

A Comprehensive Technical Guide to 6-Bromo-4-methylpyridin-2-amine and Its Synonyms for Advanced Research

For Immediate Release

This technical guide provides an in-depth overview of 6-Bromo-4-methylpyridin-2-amine, a key building block in medicinal chemistry and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's synonyms, chemical properties, and its application in the synthesis of biologically active molecules. It also includes a detailed experimental protocol for the synthesis of a closely related precursor and its subsequent conversion, along with a discussion of its role in targeting cellular signaling pathways.

Chemical Identity and Synonyms

This compound is a substituted pyridine derivative widely utilized in organic synthesis. A comprehensive list of its synonyms and identifiers has been compiled to aid researchers in literature and database searches.

Table 1: Synonyms and Identifiers for this compound [1][2]

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 73895-98-4 |

| PubChem CID | 22176507 |

| Molecular Formula | C6H7BrN2 |

| Molecular Weight | 187.04 g/mol |

| InChIKey | ABYCTYJDRLQBMT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=C1)Br)N |

| Common Synonyms | 2-Amino-6-bromo-4-methylpyridine |

| 6-Bromo-4-methyl-2-pyridinamine | |

| 2-Bromo-4-methyl-6-aminopyridine |

Physicochemical and Spectroscopic Data

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Weight | 187.04 g/mol | --INVALID-LINK--[1] |

| XLogP3 | 1.9 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 0 | --INVALID-LINK--[1] |

| Exact Mass | 185.97926 Da | --INVALID-LINK--[1] |

| Melting Point (2-Amino-5-bromo-4-methylpyridine) | 148-151 °C | --INVALID-LINK--[3] |

| ¹H NMR (2-Amino-5-bromo-4-methylpyridine, CDCl₃, δ, ppm) | 8.078 (s, 1H, H-6), 6.406 (s, 1H, H-3), 4.481 (s, 2H, -NH₂), 2.277 (s, 3H, -CH₃) | --INVALID-LINK--[4] |

Synthesis and Experimental Protocols

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a common synthetic strategy involves the bromination of the corresponding aminopyridine precursor. A well-established method for the synthesis of a key precursor, 2-bromo-4-methylpyridine, is the Sandmeyer-type reaction starting from 2-amino-4-methylpyridine. This protocol serves as a foundational method for the synthesis of related brominated pyridines.

Synthesis of 2-Bromo-4-methylpyridine via Sandmeyer-Type Reaction

This protocol is adapted from established literature procedures for the conversion of an amino-pyridine to a bromo-pyridine.

Materials:

-

2-Amino-4-methylpyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

20% aqueous Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine (1.1 mol) in 48% hydrobromic acid (1.5 L).

-

Cool the mixture to -20 °C using an appropriate cooling bath.

-

Slowly add bromine (3.11 mol) dropwise to the reaction mixture, ensuring the temperature is maintained between -20 °C and -15 °C.

-

Stir the mixture continuously for 3 hours at this temperature.

-

In a separate beaker, prepare an aqueous solution of sodium nitrite (2.95 mol).

-

Add the sodium nitrite solution in batches to the reaction mixture, maintaining the low temperature.

-

Allow the reaction mixture to gradually warm to room temperature over a period of 3 hours.

-

Cool the mixture to 0 °C and carefully adjust the pH to 12 by adding a 20% aqueous sodium hydroxide solution.

-

Extract the product with diethyl ether (3 x 250 mL).

-

Combine the organic phases and wash sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 2-bromo-4-methylpyridine.

Applications in Drug Discovery: Targeting the p38 MAP Kinase Pathway

Substituted bromopyridines, including this compound and its isomers, are valuable intermediates in the synthesis of kinase inhibitors, which are crucial in the development of therapies for inflammatory diseases and cancer. One of the key targets is the p38 mitogen-activated protein (MAP) kinase, an enzyme central to the signaling cascade that regulates the production of pro-inflammatory cytokines.

The general workflow for utilizing a bromopyridine intermediate in the synthesis of a p38 MAP kinase inhibitor often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between the bromopyridine and a suitable coupling partner, typically a boronic acid derivative, to construct the core scaffold of the inhibitor.

The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to stress and inflammation. The dysregulation of this pathway is implicated in various diseases. The development of small molecule inhibitors that specifically target p38α, a key isoform, is a major focus of drug discovery efforts.

References

A Technical Guide to the Solubility of 6-Bromo-4-methylpyridin-2-amine

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of 6-Bromo-4-methylpyridin-2-amine. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for solubility determination through established experimental protocols and contextual data from closely related isomers.

Introduction to this compound

This compound is a substituted pyridine derivative. Such compounds are pivotal as intermediates and building blocks in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] The physicochemical properties, particularly solubility, are critical parameters that influence reaction kinetics, purification strategies, and the formulation of final products.

Solubility Profile

A thorough review of scientific databases reveals a notable absence of quantitative solubility data for this compound. The information is primarily qualitative for structurally similar compounds. This highlights a critical knowledge gap for researchers working with this specific molecule.

To provide a useful, albeit indirect, reference, the table below summarizes the qualitative solubility for a closely related isomer, 2-Amino-5-bromo-4-methylpyridine. The structural similarity suggests that this compound may exhibit a comparable solubility profile in polar organic solvents.

Table 1: Qualitative Solubility of a Structurally Related Isomer

| Compound Name | Solvent | Qualitative Solubility |

| 2-Amino-5-bromo-4-methylpyridine | Methanol | Soluble[2] |

| 2-Amino-6-bromopyridine | Polar Organic Solvents (e.g., DMF) | Soluble |

| 2-Amino-6-bromopyridine | Water | Slightly Soluble |

| 2-Amino-3-bromopyridine | Ethanol, Dichloromethane | Soluble[2] |

| 2-Amino-3-bromopyridine | Water | Slightly Soluble[2] |

| 2-Amino-4-bromopyridine | Chloroform, Methanol | Slightly Soluble[2] |

Note: "Soluble" and "Slightly Soluble" are qualitative terms and do not specify concentration limits. Experimental determination is necessary for quantitative assessment.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, the following is a detailed, generalized protocol for determining the solubility of a solid compound like this compound. This method, known as the shake-flask or isothermal equilibrium method, is a robust and widely accepted technique for generating reliable solubility data.

Objective:

To determine the equilibrium (saturation) solubility of this compound in various solvents at a constant temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Glass vials with screw caps or sealed ampules

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a known volume of the selected solvent to each vial.

-

Securely seal the vials to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient duration to ensure that equilibrium is achieved. A period of 24 to 48 hours is typical, but the optimal time should be determined empirically.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Withdrawal and Preparation:

-

Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic particles.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve must be prepared beforehand using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by applying the dilution factor to the measured concentration of the diluted sample.

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Caption: Workflow for the experimental determination of solubility.

References

Methodological & Application

Application Notes: 6-Bromo-4-methylpyridin-2-amine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methylpyridin-2-amine is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its strategic substitution pattern, featuring a nucleophilic amino group and a reactive bromine atom, allows for facile and targeted modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of various aryl, heteroaryl, and amino moieties. This allows for the systematic exploration of the chemical space to optimize interactions with biological targets. The pyridine core itself is a privileged structure in drug discovery, known to interact with a multitude of enzymes and receptors.

This document provides detailed application notes on the use of this compound in the development of potent and selective inhibitors, with a focus on its application in the synthesis of epigenetic modulators and kinase inhibitors. Detailed experimental protocols for key synthetic transformations are also provided.

Application in the Synthesis of BAZ2A/B Bromodomain Inhibitors

A significant application of this compound is in the synthesis of inhibitors targeting bromodomains, which are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins. The bromodomain adjacent to zinc finger (BAZ) family, particularly BAZ2A and BAZ2B, has emerged as a promising target in oncology.

GSK2801: A Selective BAZ2A/B Bromodomain Inhibitor

This compound is a key precursor in the synthesis of GSK2801, a potent and selective chemical probe for the bromodomains of BAZ2A and BAZ2B. GSK2801 competitively binds to the acetyl-lysine binding pocket of these bromodomains, thereby displacing them from chromatin and modulating gene expression.

Quantitative Data: GSK2801 Binding Affinity

The inhibitory activity of GSK2801 has been quantified through various biophysical and biochemical assays. The dissociation constants (Kd) highlight its high affinity for BAZ2A and BAZ2B.

| Compound | Target | Kd (nM) |

| GSK2801 | BAZ2A | 257 |

| GSK2801 | BAZ2B | 136 |

BAZ2A/B Signaling Pathway in Cancer

BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes. In cancer, particularly prostate cancer, BAZ2A is often overexpressed and plays a crucial role in tumor progression, metastasis, and the maintenance of cancer stem cells. By inhibiting BAZ2A/B, compounds derived from this compound can disrupt these oncogenic signaling pathways.

Caption: BAZ2A/B signaling pathway and the inhibitory action of GSK2801.

Experimental Protocols

The versatility of this compound is demonstrated through its utility in key cross-coupling reactions. Below are detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental for the diversification of this scaffold.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a C-C bond. This reaction is crucial for introducing aryl substituents at the 6-position of the pyridine ring.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium phosphate (K₃PO₄) (2.5 equivalents)

-

1,4-Dioxane (anhydrous and degassed)

-

Water (degassed)

-

Schlenk flask

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

-

Reaction: Stir the reaction mixture at 85-95 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-methylpyridin-2-amine product.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines the palladium-catalyzed amination of this compound, a key transformation for the synthesis of N-aryl or N-alkyl substituted 2,6-diaminopyridine derivatives.

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

Xantphos (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

-

Toluene (anhydrous)

-

Schlenk tube

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

-

Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas. Repeat this three times.

-

Reagent Addition: Under the inert atmosphere, add the amine (1.2 eq) followed by anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.